molecular formula C9H14BNO2 B1322475 4-[(Dimethylamino)methyl]phenylboronic acid CAS No. 70799-12-1

4-[(Dimethylamino)methyl]phenylboronic acid

Cat. No. B1322475
CAS RN: 70799-12-1
M. Wt: 179.03 g/mol
InChI Key: LRWRYAVXFZBFRJ-UHFFFAOYSA-N
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Description

4-[(Dimethylamino)methyl]phenylboronic acid , also known by various synonyms such as 4-(N,N-Dimethylamino)phenylboronic acid , 4-N,N-Dimethylaminobenzeneboronic acid , and p-(Dimethylamino)-benzeneboronic acid , is a chemical compound with the linear formula (CH₃)₂NC₆H₄B(OH)₂ . Its molecular weight is approximately 165.00 g/mol . This compound plays a crucial role in various synthetic and catalytic processes.


Synthesis Analysis

The synthesis of 4-[(Dimethylamino)methyl]phenylboronic acid involves several methods. One common approach is the Suzuki-Miyaura cross-coupling reaction , where it serves as a valuable reagent . Additionally, it has been employed in nickel (Ni)-catalyzed Suzuki-Miyaura cross-coupling , rhodium (Rh)-catalyzed asymmetric addition reactions , and palladium (Pd)-catalyzed C-OH bond activation . These synthetic routes enable the preparation of this compound for further applications.


Molecular Structure Analysis

The compound’s molecular structure consists of a phenyl ring substituted with a dimethylamino group and a boronic acid group . The boron atom forms a coordination bond with the phenyl ring, allowing for its participation in various chemical reactions .


Chemical Reactions Analysis

  • Suzuki-Miyaura Cross-Coupling : It couples with various aryl or heteroaryl halides under palladium catalysis to form biaryl compounds .
  • Push-Pull Arylvinyldiazine Chromophores : This compound has been used in the preparation of these chromophores, which find applications in optoelectronic devices .
  • Helical Ortho-Phenylene Oligomers : These oligomers, with terminal push-pull substitution, have been synthesized using 4-[(Dimethylamino)methyl]phenylboronic acid .

Physical And Chemical Properties Analysis

  • Melting Point : Approximately 227°C .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reaction

This compound is utilized as a reagent in the Suzuki-Miyaura cross-coupling reaction . This is a pivotal reaction in organic chemistry, allowing for the formation of carbon-carbon bonds via the cross-coupling of organoboron compounds with organic halides or sulfonates under the presence of a palladium(0) catalyst .

Nickel-Catalyzed Cross-Coupling

It serves as a reagent in nickel (Ni)-catalyzed Suzuki-Miyaura cross-coupling reactions. Nickel catalysts can be advantageous over palladium due to their lower cost and ability to facilitate reactions that are challenging for palladium catalysts .

Rhodium-Catalyzed Asymmetric Addition Reactions

The compound is involved in rhodium (Rh)-catalyzed asymmetric addition reactions . These reactions are significant in synthesizing chiral molecules, which are essential in producing pharmaceuticals .

Palladium-Catalyzed C-OH Bond Activation

It is also used in palladium (Pd)-catalyzed C-OH bond activation processes. This application is crucial for constructing complex molecules efficiently and selectively .

Preparation of Push-Pull Arylvinyldiazine Chromophores

Another application is in the preparation of push-pull arylvinyldiazine chromophores . These chromophores are important for developing materials with nonlinear optical properties, which have applications in photonics and electronics .

Each application mentioned above represents a unique field where “4-[(Dimethylamino)methyl]phenylboronic acid” plays a critical role. The compound’s versatility demonstrates its importance across various domains of chemical research.

MilliporeSigma - 4-(Dimethylamino)phenylboronic acid

Mechanism of Action

properties

IUPAC Name

[4-[(dimethylamino)methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BNO2/c1-11(2)7-8-3-5-9(6-4-8)10(12)13/h3-6,12-13H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWRYAVXFZBFRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CN(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90626339
Record name {4-[(Dimethylamino)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

70799-12-1
Record name {4-[(Dimethylamino)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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